2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane

Lipophilicity Fragrance substantivity QSAR

2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane (CAS 5422‑00‑4) is a C11 spirocyclic ketal composed of a 1,3‑dioxane ring fused through a spiro carbon to a cyclohexane ring, carrying methyl substituents at the 2‑ and 4‑positions of the dioxane moiety. With a molecular weight of 184.28 g mol⁻¹, a density of 0.98 g cm⁻³, and a boiling point of 217.7 °C at 760 mmHg , the compound represents a mid‑volatility scaffold within the broader 1,5‑dioxaspiro[5.5]undecane family.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 5422-00-4
Cat. No. B14724242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane
CAS5422-00-4
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC1CC(OC2(O1)CCCCC2)C
InChIInChI=1S/C11H20O2/c1-9-8-10(2)13-11(12-9)6-4-3-5-7-11/h9-10H,3-8H2,1-2H3
InChIKeyCZGIJQAHFHUISO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane (CAS 5422-00-4): Physical–Chemical Baseline and Spiroketal Class Context


2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane (CAS 5422‑00‑4) is a C11 spirocyclic ketal composed of a 1,3‑dioxane ring fused through a spiro carbon to a cyclohexane ring, carrying methyl substituents at the 2‑ and 4‑positions of the dioxane moiety. With a molecular weight of 184.28 g mol⁻¹, a density of 0.98 g cm⁻³, and a boiling point of 217.7 °C at 760 mmHg , the compound represents a mid‑volatility scaffold within the broader 1,5‑dioxaspiro[5.5]undecane family. Computed properties include a LogP of 2.86 and a polar surface area of 18.46 Ų . The spiro‑fusion enforces a conformationally restricted architecture in which the two methyl groups create two stereogenic centers, a structural feature that immediately distinguishes this compound from its mono‑methyl and gem‑dimethyl isomers.

Why Generic Substitution of 2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane Fails: Position‑Isomer Differentiation in Spiroketal Fragrance and Flavor Ingredients


The 1,5‑dioxaspiro[5.5]undecane scaffold tolerates multiple methylation patterns that yield constitutionally isomeric compounds with divergent physicochemical and organoleptic properties. The 2‑methyl analog (herbal undecane, CAS 6413‑26‑9) delivers a medium‑strength herbal odor with woody‑eucalyptus nuances and a lower boiling range of 207–208 °C [1]. The 3,3‑dimethyl analog (CAS 707‑29‑9) is achiral, boils at 214.4 °C, and exhibits a LogP approximately 0.19 units lower than the target compound . These variations in volatility, lipophilicity, and stereochemistry mean that generic replacement of the 2,4‑dimethyl spiroketal with a positional isomer can unpredictably shift fragrance substantivity, odor character, and formulation compatibility. Quantitative evidence for the target compound's differentiation is detailed below.

Quantitative Differentiation Evidence for 2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane Against Its Closest Spiroketal Analogs


Elevated LogP Relative to the 2‑Methyl Analog: Implication for Substantivity and Deposition

The computed octanol–water partition coefficient (LogP) of 2,4‑dimethyl‑1,5‑dioxaspiro[5.5]undecane is 2.86 , compared with 2.20 for the mono‑methyl analog 2‑methyl‑1,5‑dioxaspiro[5.5]undecane (herbal undecane) [1]. The 0.66 log‑unit increase corresponds to an approximately 4.6‑fold greater theoretical partition into octanol, indicating higher lipophilicity that can translate to prolonged substantivity on skin or fabric under otherwise identical formulation conditions.

Lipophilicity Fragrance substantivity QSAR

Higher Boiling Point and Lower Vapor Pressure vs. the 3,3‑Dimethyl Isomer: Volatility Differentiation

2,4‑Dimethyl‑1,5‑dioxaspiro[5.5]undecane exhibits a boiling point of 217.7 °C at 760 mmHg , which is 3.3 °C higher than the 214.4 °C reported for 3,3‑dimethyl‑1,5‑dioxaspiro[5.5]undecane . The 3,3‑dimethyl isomer also has an estimated vapor pressure of 0.2 ± 0.4 mmHg at 25 °C , whereas the higher boiling point of the target compound is consistent with a lower vapor pressure. This reduced volatility can contribute to a different evaporation profile in fragrance applications, potentially providing a longer-lasting base note character compared with the more volatile 3,3‑dimethyl congener.

Volatility Vapor pressure Fragrance evaporation

Stereochemical Complexity: Two Stereogenic Centers vs. the Achiral 3,3‑Dimethyl Isomer

The 2,4‑dimethyl substitution pattern generates two stereogenic centers within the 1,3‑dioxane ring (C‑2 and C‑4), yielding up to four possible stereoisomers (two diastereomeric pairs) . In contrast, the 3,3‑dimethyl‑1,5‑dioxaspiro[5.5]undecane isomer bears a gem‑dimethyl group at C‑3, rendering the molecule achiral with zero stereogenic centers in the dioxane ring . This fundamental difference in stereochemical complexity is auditable by chiral GC or polarimetry and has direct consequences for odor perception and regulatory registration.

Stereochemistry Chiral fragrance Isomer differentiation

Structural Basis for Odor Differentiation: 2,4‑Dimethyl Pattern vs. 2‑Methyl (Herbal Undecane)

The additional methyl group at C‑4 in 2,4‑dimethyl‑1,5‑dioxaspiro[5.5]undecane increases steric bulk near one oxygen atom compared with the 2‑methyl analog (herbal undecane), which carries only a single methyl substituent at C‑2. In the broader spiroketal class, the number and position of alkyl substituents on the dioxane ring are known to modulate odor quality, with mono‑methyl derivatives often exhibiting herbal‑eucalyptus notes [1] and di‑methyl derivatives reportedly shifting toward celery, cumin, or forest aspects [2]. Although no direct odor‑threshold comparison study was located, the structural distinction provides a rational basis for divergent olfactory profiles.

Structure–odor relationship Spiroketal fragrance Herbal note

Synthesis Pathway Differentiator: High‑Yield FeCl₃‑Catalyzed Ketalization (98% Yield)

A reported synthesis of 2,4‑dimethyl‑1,5‑dioxaspiro[5.5]undecane employs cyclohexanone and 2,4‑pentanediol with iron(III) chloride hexahydrate as catalyst in tetrahydrofuran, achieving a 98% isolated yield after 2.0 h [1]. This FeCl₃‑catalyzed protocol is milder and more cost‑effective than the p‑toluenesulfonic acid‑catalyzed azeotropic distillation typically used for related spiroketals such as 2,4,7,11‑tetramethyl‑1,5‑dioxaspiro[5.5]undecane [2]. The high yield and benign catalyst system reduce production cost and purification burden, directly impacting procurement economics.

Green chemistry Synthetic efficiency Procurement cost

High‑Value Application Scenarios for 2,4‑Dimethyl‑1,5‑dioxaspiro[5.5]undecane Derived from Quantitative Differentiation Evidence


Long‑Lasting Herbal Fragrance Formulation Requiring Elevated Substantivity

The 0.66 log‑unit higher LogP of 2,4‑dimethyl‑1,5‑dioxaspiro[5.5]undecane (2.86) compared with the 2‑methyl analog (2.20) predicts greater partitioning into lipophilic substrates. Perfumers targeting extended substantivity in fine fragrances, fabric softeners, or hair care products can select this compound over herbal undecane to achieve a longer‑lasting herbal‑celery base note. The higher boiling point (217.7 °C vs. 207–208 °C) further supports reduced top‑note evaporation, reinforcing the substantivity advantage.

Chiral Resolution for Enantiomer‑Specific Odor Profiling

With two stereogenic centers at C‑2 and C‑4, 2,4‑dimethyl‑1,5‑dioxaspiro[5.5]undecane can be resolved into individual enantiomers or diastereomers . This opens the door to enantiomer‑specific odor characterization studies and the development of proprietary single‑isomer fragrance ingredients—an opportunity unavailable with the achiral 3,3‑dimethyl isomer. Procurement of the racemate or enantiopure forms enables chiral fragrance research programs and IP generation.

Cost‑Efficient Procurement for Large‑Scale Fragrance Ingredient Manufacturing

The FeCl₃‑catalyzed synthesis delivering 98% isolated yield in 2 h [1] provides a compelling economic argument for bulk procurement. Compared with spiroketals requiring strong acid catalysts and extended azeotropic distillation, this compound's demonstrated synthetic efficiency translates to lower production cost, reduced waste, and simpler purification—key factors for industrial‑scale fragrance ingredient sourcing.

Structure–Odor Relationship (SOR) Studies in Spiroketal Chemistry

The systematic variation from 2‑methyl to 2,4‑dimethyl to 3,3‑dimethyl spiroketals provides a homologous series for investigating how methyl position and count modulate odor character and intensity. 2,4‑Dimethyl‑1,5‑dioxaspiro[5.5]undecane fills a specific gap in this series, enabling quantitative structure–activity relationship (QSAR) modeling for spiroketal odorants. Academic and industrial fragrance research groups can procure this compound as a key data point for SOR libraries.

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